molecular formula C13H20N2O2 B6204700 tert-butyl N-(5-amino-2-ethylphenyl)carbamate CAS No. 1854427-74-9

tert-butyl N-(5-amino-2-ethylphenyl)carbamate

Cat. No. B6204700
CAS RN: 1854427-74-9
M. Wt: 236.3
InChI Key:
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Description

Tert-butyl N-(5-amino-2-ethylphenyl)carbamate (TBEPC) is an important organic compound that has a wide range of applications in scientific research and industrial processes. TBEPC is a highly versatile compound that has the potential to be used for a variety of purposes, including synthesis of new molecules, drug development, and more.

Scientific Research Applications

Tert-butyl N-(5-amino-2-ethylphenyl)carbamate has been used in a variety of scientific research applications, including drug development, synthesis of new molecules, and more. In drug development, tert-butyl N-(5-amino-2-ethylphenyl)carbamate has been used to synthesize a variety of compounds, including antifungal agents, antiviral agents, and more. In addition, tert-butyl N-(5-amino-2-ethylphenyl)carbamate has been used in the synthesis of new molecules, such as peptides and proteins.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-amino-2-ethylphenyl)carbamate is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cholinesterase and acetylcholinesterase. This inhibition of enzymes is believed to be the primary mechanism of action of tert-butyl N-(5-amino-2-ethylphenyl)carbamate.
Biochemical and Physiological Effects
tert-butyl N-(5-amino-2-ethylphenyl)carbamate has been shown to have a variety of biochemical and physiological effects. In particular, tert-butyl N-(5-amino-2-ethylphenyl)carbamate has been shown to inhibit the activity of certain enzymes, such as cholinesterase and acetylcholinesterase. In addition, tert-butyl N-(5-amino-2-ethylphenyl)carbamate has been shown to have an inhibitory effect on certain cellular processes, such as cell proliferation, apoptosis, and angiogenesis.

Advantages and Limitations for Lab Experiments

Tert-butyl N-(5-amino-2-ethylphenyl)carbamate has several advantages for lab experiments. The compound is relatively stable and can be stored for long periods of time without degradation. In addition, tert-butyl N-(5-amino-2-ethylphenyl)carbamate is relatively non-toxic and has low levels of bioaccumulation. However, tert-butyl N-(5-amino-2-ethylphenyl)carbamate also has some limitations for lab experiments. The compound is relatively expensive and may be difficult to obtain in large quantities. In addition, tert-butyl N-(5-amino-2-ethylphenyl)carbamate may be difficult to synthesize in a laboratory setting.

Future Directions

There are several potential future directions for research on tert-butyl N-(5-amino-2-ethylphenyl)carbamate. One potential direction is to explore the potential therapeutic applications of tert-butyl N-(5-amino-2-ethylphenyl)carbamate. Another potential direction is to explore the potential of tert-butyl N-(5-amino-2-ethylphenyl)carbamate as an inhibitor of other enzymes and cellular processes. Additionally, further research could be conducted to explore the potential of tert-butyl N-(5-amino-2-ethylphenyl)carbamate for synthesis of new molecules and drug development. Finally, further research could be conducted to explore the potential of tert-butyl N-(5-amino-2-ethylphenyl)carbamate for industrial applications.

Synthesis Methods

Tert-butyl N-(5-amino-2-ethylphenyl)carbamate can be synthesized in a variety of ways, including the reaction of tert-butyl alcohol and 5-amino-2-ethylphenylcarbamate. This reaction can be catalyzed by a variety of catalysts, including sodium hydroxide, potassium hydroxide, and ammonium hydroxide. The reaction is typically conducted in an aqueous solution, and the resulting product is a white crystalline solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(5-amino-2-ethylphenyl)carbamate involves the reaction of tert-butyl N-(2-chloroethyl)carbamate with 5-amino-2-ethylphenol in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl N-(2-chloroethyl)carbamate", "5-amino-2-ethylphenol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve tert-butyl N-(2-chloroethyl)carbamate in a suitable solvent (e.g. dichloromethane).", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir for a few minutes.", "Step 3: Add 5-amino-2-ethylphenol to the reaction mixture and stir for several hours at room temperature.", "Step 4: Extract the product with a suitable solvent (e.g. ethyl acetate).", "Step 5: Purify the product by column chromatography or recrystallization." ] }

CAS RN

1854427-74-9

Product Name

tert-butyl N-(5-amino-2-ethylphenyl)carbamate

Molecular Formula

C13H20N2O2

Molecular Weight

236.3

Purity

95

Origin of Product

United States

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